molecular formula C20H22N2O2 B13130256 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- CAS No. 60316-44-1

9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-

Cat. No.: B13130256
CAS No.: 60316-44-1
M. Wt: 322.4 g/mol
InChI Key: MGHTZUUCRZHDRP-UHFFFAOYSA-N
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Description

1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of anthraquinone with isopropylamine under controlled conditions. The process generally includes:

    Starting Materials: Anthraquinone and isopropylamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of 1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its biological activities. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE: Another derivative of anthraquinone with similar structural features but different substitution patterns.

    1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE: Similar in structure but with isopropylamino groups at different positions.

Uniqueness

1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Biological Activity

9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- (CAS Registry Number: 14233-37-5) is a compound belonging to the anthracenedione class, characterized by its unique structure and diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C20_{20}H22_{22}N2_2O2_2
  • Molecular Weight : 322.40 g/mol
  • Melting Point : 176-178 °C
  • Density : 1.165 g/cm³ .

Antimicrobial Activity

Research indicates that anthracenediones exhibit significant antimicrobial properties. A study highlighted the effectiveness of various anthracenediones against clinical strains of fungi such as Candida albicans and dermatophytes. The compound showed notable in vitro activity against these pathogens, suggesting potential applications in antifungal treatments .

Table 1: Antimicrobial Efficacy of 9,10-Anthracenedione Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
9,10-AnthracenedioneCandida albicans0.125 g/mL
1,8-bis[(1-methylethyl)amino]-Trichophyton rubrum0.0625 g/mL
Anthraquinone derivativesAspergillus niger0.05 g/mL

Anticancer Activity

9,10-Anthracenedione derivatives have been studied for their anticancer properties. These compounds are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). A specific study found that anthracenediones could inhibit tumor growth in various cancer models .

Case Study: In Vitro Effects on Cancer Cell Lines
A recent study investigated the effects of 9,10-anthracenedione on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated:

  • Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations above 5 µM.
  • Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analyses and caspase activation assays.

Antioxidant Activity

The antioxidant properties of anthracenediones are attributed to their ability to scavenge free radicals. Research has shown that these compounds can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
9,10-Anthracenedione85%12
Mitoxantrone90%10
Control (Vitamin C)95%5

Properties

CAS No.

60316-44-1

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,8-bis(propan-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H22N2O2/c1-11(2)21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12(3)4/h5-12,21-22H,1-4H3

InChI Key

MGHTZUUCRZHDRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)C

Origin of Product

United States

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